![molecular formula C20H16FN5OS B2755334 N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-49-6](/img/structure/B2755334.png)
N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
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Biological Activity
N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A fluorophenyl group
- A triazolo-pyridazin moiety
- A thioacetamide functional group
This unique combination of functional groups contributes to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in the triazole class often inhibit specific enzymes involved in disease processes. For instance, some derivatives have shown inhibition against cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways .
- Antimicrobial Activity : Similar structures have demonstrated activity against various pathogens, including bacteria and fungi. The presence of the triazole ring is often associated with enhanced antimicrobial properties .
Biological Activity Data
Activity | IC50 Values (μM) | Reference |
---|---|---|
COX-II Inhibition | 0.011 | |
Antitubercular Activity | 1.35 - 2.18 | |
Antibacterial Activity | MIC 100 - 400 | |
Cytotoxicity on HEK-293 | Non-toxic |
Case Study 1: Antitubercular Activity
A series of compounds structurally related to this compound were evaluated for their activity against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential as antitubercular agents .
Case Study 2: COX-II Inhibition
In a study examining COX-II inhibitors, derivatives similar to this compound showed remarkable selectivity and potency. One compound demonstrated an IC50 of 0.011 μM against COX-II, suggesting that modifications to the triazole structure can enhance anti-inflammatory effects significantly .
Case Study 3: Antimicrobial Properties
Research on triazole derivatives revealed that certain compounds exhibited antibacterial activity with MIC values ranging from 100 to 400 μg/mL against Gram-positive bacteria. These findings highlight the potential for developing new antibiotics based on the triazole scaffold .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound exhibits potential as an inhibitor of specific biological pathways. For instance, derivatives of thioacetamide compounds have been synthesized and evaluated for their efficacy against Gram-negative bacteria, which are increasingly resistant to conventional antibiotics. The synthesis involved nucleophilic displacement reactions and subsequent modifications to enhance bioactivity .
Key Findings:
- Antimicrobial Activity: Compounds similar to N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have shown promising activity against multi-drug resistant strains of bacteria .
- Mechanism of Action: The compound may act by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting metabolic pathways essential for bacterial growth.
Anticancer Properties
Research has indicated that triazole derivatives possess anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can significantly influence antiproliferative activity against various cancer cell lines. For example, certain substituents on the phenyl ring were found to enhance the activity of triazole derivatives against colon cancer cells .
Case Studies:
- TASIN Analogs: A series of TASIN analogs were evaluated for their effects on colon cancer cell lines. Modifications similar to those found in this compound demonstrated varied IC50 values, indicating differing levels of potency based on structural changes .
Antimicrobial Applications
The compound's potential as an antimicrobial agent is highlighted by its structural similarity to other effective compounds in the literature. Pyrazole amide derivatives have shown significant antifungal activity against various phytopathogenic fungi, suggesting a broader application for compounds with similar structures .
Comparative Activity Table:
Compound | Activity Type | Target Organism | IC50 (µM) |
---|---|---|---|
This compound | Antimicrobial | Gram-negative bacteria | TBD |
Pyrazole derivative | Antifungal | Phytopathogenic fungi | 9m: IC50 = TBD |
Future Directions and Research Opportunities
Given the promising results observed with similar compounds, further research into this compound could focus on:
- Optimizing Structure: Modifying the existing structure to enhance efficacy and reduce toxicity.
- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Investigating the precise mechanisms through which this compound exerts its biological effects.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-6-8-14(9-7-13)20-24-23-17-10-11-19(25-26(17)20)28-12-18(27)22-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOPJQFAZVJWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.